N-(3-Hydroxyphenyl)benzamide chemical properties and structure
N-(3-Hydroxyphenyl)benzamide chemical properties and structure
An In-depth Technical Guide to N-(3-Hydroxyphenyl)benzamide: Chemical Properties, Structure, and Synthesis
Introduction
Benzamides represent a significant class of organic compounds derived from benzoic acid, distinguished by their robust chemical scaffold and diverse biological activities.[1] Within medicinal chemistry, benzamide derivatives are foundational, serving as inhibitors for various enzymes, including Histone deacetylases (HDACs), and acting as smooth muscle relaxants and potassium channel activators.[1] Their applications are extensive, ranging from anti-inflammatory and analgesic agents to antipsychotics and antiemetics.[1]
N-(3-Hydroxyphenyl)benzamide is a key intermediate within this class. Its structure, featuring a phenolic hydroxyl group and an amide linkage, provides a versatile platform for chemical modification, enabling the synthesis of a wide array of derivatives with tailored pharmacological profiles. This guide offers a comprehensive technical overview of its chemical structure, properties, synthesis, and characterization, designed for researchers and professionals in drug development.
Chemical Structure and Identification
The molecular architecture of N-(3-Hydroxyphenyl)benzamide consists of a benzoyl group attached to the nitrogen atom of 3-aminophenol. The hydroxyl group at the meta-position of the phenyl ring is a critical feature, influencing the molecule's polarity, solubility, and potential for hydrogen bonding, which is often crucial for biological receptor interactions.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-(3-hydroxyphenyl)benzamide | - |
| CAS Number | 3743-28-0 | |
| Molecular Formula | C₁₃H₁₁NO₂ | [1][2] |
| Molecular Weight | 213.23 g/mol | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O | [2] |
| InChI | InChI=1S/C13H11NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-9,15H,(H,14,16) | [2] |
| InChIKey | SYNOBHNBCHZOHG-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical properties of N-(3-Hydroxyphenyl)benzamide are crucial for its handling, purification, and formulation in research settings. The melting point serves as a key indicator of purity, while its solubility profile dictates appropriate solvent systems for reactions and analysis.
Table 2: Physicochemical Data
| Property | Value | Comments |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 150-152 °C | As reported in a specific synthesis.[4] May vary with purity. |
| Boiling Point | 554°F (290°C) at 760 mmHg (Benzamide parent) | Data for the specific title compound is not readily available; this value for the parent benzamide provides a reference.[5] |
| Solubility | Insoluble in water.[5] Soluble in organic solvents like ethanol, DMSO. | The phenolic group offers slight polarity, but the two aromatic rings render it largely insoluble in aqueous media. |
| pKa | ~9.26 (Phenolic OH, Predicted) | The acidity of the phenolic proton is a key characteristic for derivatization.[3] The N-H proton is significantly less acidic. |
Synthesis and Mechanism
The most direct and commonly cited method for synthesizing N-(3-Hydroxyphenyl)benzamide is through the acylation of 3-aminophenol. This reaction is a classic example of nucleophilic acyl substitution.
Core Reaction: Condensation of 3-hydroxyaniline (3-aminophenol) with benzoyl chloride.[1][4]
Causality in Experimental Design:
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Nucleophile: 3-hydroxyaniline provides the amine group (-NH₂), which acts as the nucleophile.
-
Electrophile: Benzoyl chloride is an excellent electrophile due to the electron-withdrawing nature of the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack.
-
Solvent: The reaction is often performed in an aqueous medium.[1][4] This choice can be advantageous for reasons of cost, safety, and ease of product precipitation. A base (like pyridine or NaOH) is typically required to neutralize the HCl byproduct, driving the reaction to completion.
Protocol: Synthesis of N-(3-Hydroxyphenyl)benzamide
This protocol is a representative methodology based on published procedures.[1][4]
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Dissolution: Dissolve 3-hydroxyaniline (1.0 eq) in a suitable aqueous base solution (e.g., 10% NaOH) in a reaction vessel equipped with a magnetic stirrer. Cool the mixture in an ice bath to 0-5 °C.
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Rationale: Cooling controls the exothermic reaction rate and minimizes potential side reactions. The base deprotonates the phenolic hydroxyl group, but the amine remains the more potent nucleophile for the primary reaction.
-
-
Acylation: Add benzoyl chloride (1.05 eq) dropwise to the stirred solution while maintaining the low temperature.
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Rationale: Slow, dropwise addition prevents a rapid temperature increase. A slight excess of the acylating agent ensures the complete consumption of the starting amine.
-
-
Reaction: Allow the mixture to stir vigorously for 1-2 hours, letting it gradually warm to room temperature. A precipitate of the product should form.
-
Rationale: The reaction time allows for the completion of the acylation. The product is typically insoluble in the aqueous medium, facilitating its isolation.
-
-
Isolation: Collect the solid product by vacuum filtration.
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Washing: Wash the crude product sequentially with cold water and then a small amount of cold ethanol or a suitable hydrocarbon solvent (e.g., hexane).
-
Rationale: Washing with water removes inorganic salts (like NaCl). A subsequent wash with a non-polar solvent removes any unreacted benzoyl chloride.
-
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water mixture) to yield the pure N-(3-Hydroxyphenyl)benzamide.
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Rationale: Recrystallization is a standard method for purifying solid organic compounds, removing impurities based on differences in solubility.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, TLC, and spectroscopic methods (NMR, IR).
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the structure of the synthesized compound. The data below are representative of what is expected for N-(3-Hydroxyphenyl)benzamide.
Table 3: Key Spectroscopic Data
| Technique | Feature | Expected Value / Observation | Rationale |
| ¹H-NMR | Aromatic Protons (H-Ar) | δ 7.2-7.9 ppm | Complex multiplets arising from the two distinct phenyl rings.[4] |
| Amide Proton (N-H) | δ ~10.1 ppm (broad singlet) | Chemical shift is solvent-dependent; often broad due to quadrupole relaxation and exchange. | |
| Phenol Proton (O-H) | δ ~9.6 ppm (broad singlet) | Chemical shift is highly dependent on solvent and concentration; subject to exchange. | |
| IR (KBr) | N-H Stretch | ν ~3330 cm⁻¹ | Characteristic stretching vibration for a secondary amide N-H bond.[4] |
| O-H Stretch | ν ~3000-3400 cm⁻¹ (broad) | A broad band indicating a hydrogen-bonded hydroxyl group. | |
| C=O Stretch (Amide I) | ν ~1640-1650 cm⁻¹ | Strong absorption, characteristic of the amide carbonyl group.[4] | |
| Aromatic C=C Stretch | ν ~1517-1600 cm⁻¹ | Multiple bands indicating the aromatic rings.[4] | |
| C-O Stretch | ν ~1230-1245 cm⁻¹ | Stretching vibration of the phenolic C-O bond.[4] | |
| MS (EI) | Molecular Ion [M]⁺ | m/z 213 | Corresponds to the molecular formula C₁₃H₁₁NO₂.[1] |
| Base Peak | m/z 105 | Corresponds to the stable benzoyl cation [C₆H₅CO]⁺, a characteristic fragment from the cleavage of the amide C-N bond.[1] | |
| Other Fragments | m/z 77 | Corresponds to the phenyl cation [C₆H₅]⁺.[4] |
Biological Activity and Applications in Drug Development
While N-(3-Hydroxyphenyl)benzamide itself is primarily an intermediate, its scaffold is of high interest. Studies have shown that the parent molecule and its derivatives exhibit inhibitory activity against several enzymes.
-
Enzyme Inhibition: N-(3-Hydroxyphenyl)benzamide has been evaluated for its inhibitory effects against butyrylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes.[1][4] These enzyme families are significant targets in neurodegenerative diseases (cholinesterases) and inflammatory conditions (lipoxygenase).
-
Scaffold for Drug Discovery: The true value of this compound lies in its utility as a building block. The phenolic -OH group is a prime site for O-alkylation, allowing for the introduction of various side chains to modulate properties such as lipophilicity, metabolic stability, and target binding affinity.[1][4] This strategy has been used to create libraries of derivatives for screening against diverse biological targets.[6]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling N-(3-Hydroxyphenyl)benzamide and its precursors. The information below is based on general safety data for benzamides and related compounds.
-
Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] It is harmful if swallowed.[8]
-
Precautions for Safe Handling:
-
Personal Protective Equipment (PPE):
-
Storage Conditions:
-
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[7]
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Conclusion
N-(3-Hydroxyphenyl)benzamide is a well-characterized organic compound whose importance extends beyond its fundamental properties. Its straightforward synthesis and the presence of two key functional handles—the amide linkage and the phenolic hydroxyl group—make it an exceptionally valuable and versatile scaffold in medicinal chemistry and materials science. A thorough understanding of its structure, reactivity, and spectroscopic signature is essential for researchers aiming to leverage this molecule for the development of novel, biologically active compounds.
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